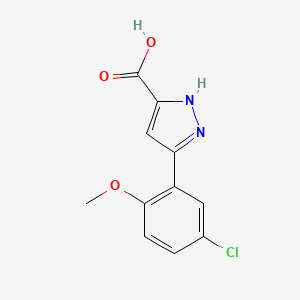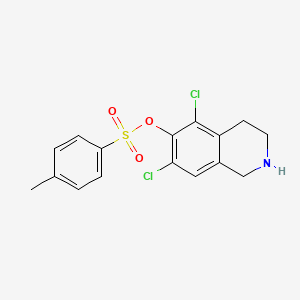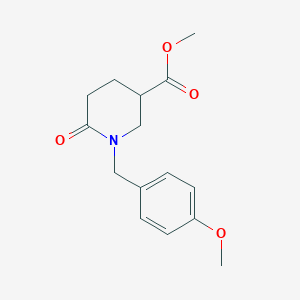
(S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate is a complex organic compound that features a pyrrolidine ring substituted with an ethynyl group and a sulfonylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a coupling reaction, often using reagents such as ethynyl halides.
Attachment of the Sulfonylcarbamate Moiety: This step involves the reaction of the pyrrolidine derivative with a sulfonylcarbamate reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and exhibit similar reactivity.
Sulfonylcarbamates: Compounds with sulfonylcarbamate moieties have comparable chemical properties and applications.
This detailed article provides an overview of (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are essential to fully understand and utilize the potential of this compound in various scientific fields.
Propiedades
Fórmula molecular |
C11H18N2O4S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-2-ethynylpyrrolidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-5-9-7-6-8-13(9)18(15,16)12-10(14)17-11(2,3)4/h1,9H,6-8H2,2-4H3,(H,12,14)/t9-/m1/s1 |
Clave InChI |
ITKYMGRYHKGOGZ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#C |
SMILES canónico |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)

![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)


